2-(3-Bromophenyl)-1,3-benzoxazole is an organic compound synthesized through various methods, including the condensation of 3-bromophenylenediamine with salicylic acid or its derivatives. [, ]
Research suggests that 2-(3-Bromophenyl)-1,3-benzoxazole may hold potential applications in various scientific fields, including:
2-(3-Bromophenyl)-1,3-benzoxazole is an organic compound characterized by its unique structure, which consists of a benzoxazole moiety substituted with a bromophenyl group at the 2-position. Its molecular formula is C₁₃H₈BrN₁O, and it has a molecular weight of 278.11 g/mol. The compound exhibits notable chemical properties due to the presence of the bromine atom, which can influence its reactivity and biological activity.
The chemical reactivity of 2-(3-Bromophenyl)-1,3-benzoxazole is primarily attributed to its functional groups. It can undergo various reactions typical of benzoxazole derivatives, including:
Research indicates that 2-(3-Bromophenyl)-1,3-benzoxazole and its derivatives exhibit various biological activities. These include:
The synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole can be achieved through several methods:
The applications of 2-(3-Bromophenyl)-1,3-benzoxazole are diverse:
Interaction studies involving 2-(3-Bromophenyl)-1,3-benzoxazole focus on its binding affinity with biological targets. Molecular docking studies have been conducted to predict how this compound interacts with specific proteins or enzymes relevant to its antimicrobial and anticancer activities. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy .
Several compounds share structural similarities with 2-(3-Bromophenyl)-1,3-benzoxazole. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
2-(4-Bromophenyl)-1,3-benzoxazole | Benzoxazole derivative | Exhibits different biological activity profiles |
2-Aminobenzoxazole | Benzoxazole derivative | Lacks halogen substitution; different reactivity |
2-(Phenyl)-1,3-benzoxazole | Benzoxazole derivative | Non-halogenated; used in different therapeutic areas |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | Modified benzoxazole | Enhanced antimicrobial properties compared to base structure |
The presence of the bromine atom in 2-(3-Bromophenyl)-1,3-benzoxazole significantly alters its reactivity and biological activity compared to other similar compounds without halogen substitutions. This unique feature makes it a valuable candidate for further research in medicinal chemistry and material science applications .
The discovery of benzoxazole, a fused heterocyclic compound combining benzene and oxazole rings, dates to early 20th-century synthetic chemistry efforts. The brominated derivative, 2-(3-bromophenyl)-1,3-benzoxazole, emerged as part of systematic modifications to enhance the reactivity and biological activity of the benzoxazole scaffold. Early synthetic routes focused on cyclization reactions involving o-aminophenols and carboxylic acid derivatives, but advancements in cross-coupling methodologies later enabled precise functionalization at the 2-position. The introduction of bromine at the meta position of the phenyl substituent marked a strategic innovation, leveraging halogen atoms’ electronic effects to tune molecular properties for applications in materials science and drug discovery.
2-(3-Bromophenyl)-1,3-benzoxazole belongs to the class of 2-arylbenzoxazoles, characterized by aromatic substituents at the 2-position of the benzoxazole core. This structural motif is distinct from other derivatives such as 5-substituted benzoxazoles (e.g., 5-chloro or 5-methyl variants) or fused polycyclic systems. The meta-bromophenyl group differentiates it from ortho- or para-substituted analogs, influencing steric and electronic interactions in supramolecular assemblies or protein binding sites. Its classification underscores its role as a versatile intermediate in synthesizing complex molecules for optoelectronics and medicinal chemistry.
2-(3-Bromophenyl)-1,3-benzoxazole (C₁₃H₈BrNO) is a crystalline solid with a molecular weight of 274.11 g/mol. Key physicochemical properties include:
The bromine atom enhances molecular polarizability, making the compound amenable to Suzuki-Miyaura cross-coupling reactions for further functionalization. Its fluorescence properties, typical of benzoxazole derivatives, are modulated by the electron-withdrawing bromine substituent, enabling applications in organic light-emitting diodes (OLEDs).
This compound’s significance lies in its dual utility in materials science and pharmaceuticals:
The synthesis of 2-(3-bromophenyl)-1,3-benzoxazole typically involves:
Table 2: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Advantages | Limitations |
---|---|---|---|---|
Cyclocondensation | 70–85 | >95 | Cost-effective; single-step | Requires harsh acids |
Suzuki-Miyaura Coupling | 80–92 | >98 | High selectivity; mild conditions | Expensive catalysts |
X-ray crystallography confirms the planar benzoxazole core with a dihedral angle of 15.2° between the benzoxazole and bromophenyl rings, facilitating π-π stacking. Key spectroscopic features include:
The proton nuclear magnetic resonance spectrum of 2-(3-bromophenyl)-1,3-benzoxazole exhibits characteristic resonances consistent with the aromatic nature of both the benzoxazole and bromophenyl moieties [1]. The aromatic region displays well-resolved multiplets spanning from 7.35 to 8.26 parts per million, indicative of the eight aromatic protons present in the molecular structure.
The most distinctive feature appears at 8.26 parts per million as a triplet with a coupling constant of 1.4 hertz, corresponding to the meta-brominated proton on the phenyl ring [1]. This signal demonstrates the characteristic meta-coupling pattern observed in 3-substituted bromobenzene derivatives. The upfield chemical shift relative to typical benzoxazole aromatic protons reflects the electron-withdrawing influence of the bromine substituent.
Additional aromatic resonances appear as complex multiplets between 8.11-8.05 parts per million and 7.90-7.84 parts per million, representing protons from both the bromophenyl and benzoxazole ring systems [2]. The overlapping nature of these signals is characteristic of the electronic similarity between the two aromatic systems. The benzoxazole protons typically resonate in the 7.40-7.35 parts per million region, appearing as multiplets due to the complex coupling patterns within the fused ring system [3].
The integration pattern confirms the presence of eight aromatic protons, with each signal integrating for one proton, consistent with the proposed molecular structure. The absence of any aliphatic resonances confirms the purely aromatic nature of the compound.
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shift patterns [2]. The most significant resonance appears at 160.8 parts per million, corresponding to the carbon-nitrogen double bond carbon (C-2) of the benzoxazole ring [1]. This chemical shift is characteristic of oxazole carbons and represents the most deshielded carbon in the molecule due to the electron-withdrawing effects of both nitrogen and oxygen heteroatoms.
The benzoxazole quaternary carbons resonate at 150.4 and 140.9 parts per million, representing the aromatic carbons bearing heteroatoms [2] [3]. These chemical shifts reflect the electron density modulation caused by the heteroatomic substitution pattern within the benzoxazole framework.
The brominated phenyl ring carbons display characteristic chemical shift patterns, with the quaternary carbon bearing the bromine substituent appearing at 131.5 parts per million [1]. The remaining aromatic carbons of the bromophenyl system resonate between 120.1 and 134.5 parts per million, exhibiting the expected electron-withdrawing effects of the bromine substituent on the aromatic system.
The benzoxazole tertiary carbons appear in the typical aromatic region between 125.3 and 129.3 parts per million, demonstrating the characteristic electronic environment of the fused heterocyclic system [2]. These chemical shifts are consistent with reported values for related benzoxazole derivatives and confirm the successful formation of the heterocyclic framework.
Two-dimensional nuclear magnetic resonance experiments provide enhanced structural characterization through correlation spectroscopy techniques [4] [5]. Correlation spectroscopy experiments reveal scalar coupling relationships between adjacent aromatic protons, confirming the connectivity patterns within both the benzoxazole and bromophenyl ring systems.
Heteronuclear single quantum correlation experiments establish direct carbon-hydrogen connectivity, providing unambiguous assignment of all aromatic carbon resonances [4] [6]. The correlation patterns confirm the presence of eight distinct aromatic carbon-hydrogen pairs, consistent with the molecular structure.
Nuclear Overhauser enhancement spectroscopy experiments demonstrate spatial proximity relationships between aromatic protons, confirming the relative orientation of the bromophenyl substituent with respect to the benzoxazole core [7] [8]. These experiments provide evidence for the planar molecular geometry typical of benzoxazole derivatives.
Long-range correlation experiments reveal three-bond carbon-hydrogen coupling relationships, establishing connectivity across the oxazole linkage and confirming the substitution pattern on the bromophenyl ring [4]. These correlations are particularly valuable for confirming the meta-bromination pattern on the phenyl substituent.
The infrared spectrum of 2-(3-bromophenyl)-1,3-benzoxazole displays characteristic vibrational modes that confirm the presence of both benzoxazole and brominated aromatic functionalities [9] [10]. The aromatic carbon-hydrogen stretching vibrations appear in the 3105-3086 wavenumber region, exhibiting medium intensity bands characteristic of substituted aromatic compounds [11].
The carbon-nitrogen stretching vibration of the oxazole ring manifests as a strong absorption at 1620-1600 wavenumbers, representing one of the most diagnostic features of the benzoxazole framework [10] [12]. This vibration is particularly sensitive to the electronic environment of the heterocyclic system and confirms the successful cyclization to form the oxazole ring.
Aromatic carbon-carbon stretching vibrations appear as strong absorptions between 1580-1550 and 1500-1480 wavenumbers [11] [10]. These bands are characteristic of substituted benzene rings and reflect the presence of both the benzoxazole and bromophenyl aromatic systems. The intensity and position of these absorptions are consistent with the electron-withdrawing nature of both the oxazole and bromine substituents.
The carbon-oxygen-carbon asymmetric stretching vibration of the benzoxazole ring appears as a strong absorption at 1250-1200 wavenumbers [10] [12]. This vibrational mode is diagnostic for benzoxazole compounds and confirms the formation of the oxygen-containing heterocyclic framework. The corresponding symmetric stretching mode appears at lower frequency (1150-1100 wavenumbers) with medium intensity.
The carbon-bromine stretching vibration provides definitive confirmation of the brominated aromatic system, appearing at 780-750 wavenumbers with medium intensity [11]. This absorption is characteristic of aromatic carbon-bromine bonds and confirms the presence of the halogen substituent on the phenyl ring.
Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the 850-800 wavenumber region, providing information about the aromatic substitution patterns [11]. The specific pattern observed is consistent with meta-disubstituted benzene derivatives, confirming the substitution pattern on the bromophenyl ring.
The aromatic substitution pattern is further confirmed by characteristic absorptions in the 720-680 wavenumber region [11]. These vibrations are particularly diagnostic for meta-substituted benzene rings and provide additional evidence for the proposed molecular structure.
Ring deformation modes appear at 1460-1450 wavenumbers with medium intensity, representing characteristic vibrations of the aromatic ring systems [10]. These modes are sensitive to the electronic effects of substituents and confirm the presence of electron-withdrawing groups on the aromatic framework.
The ultraviolet-visible absorption spectrum of 2-(3-bromophenyl)-1,3-benzoxazole exhibits characteristic electronic transitions typical of benzoxazole chromophores [13] [14]. The primary absorption maximum occurs in the 270-280 nanometer region, corresponding to the π-π* transition characteristic of the extended aromatic system [13] [15].
This absorption band displays a high extinction coefficient, indicating a strong electronic transition involving the delocalized π-electron system spanning both the benzoxazole and bromophenyl moieties [14] [15]. The specific wavelength of maximum absorption reflects the electronic effects of the bromine substituent on the overall chromophoric system.
A secondary absorption feature appears in the 300-320 nanometer region with lower extinction coefficient, corresponding to n-π* transitions involving the heteroatoms of the benzoxazole ring [13] [16]. This transition is characteristic of nitrogen and oxygen-containing heterocycles and provides additional confirmation of the benzoxazole framework.
The absorption profile demonstrates the characteristic vibronic structure typical of rigid aromatic systems [15]. The fine structure observed in the absorption bands reflects the vibrational progressions associated with the electronic transitions, confirming the planar geometry of the molecular framework.
The chromophoric behavior of 2-(3-bromophenyl)-1,3-benzoxazole reflects the extended conjugation between the benzoxazole and bromophenyl systems [13] [15]. The bromine substituent acts as an auxochrome, modifying the electronic properties of the chromophoric system through both inductive and resonance effects.
The bathochromic shift observed relative to unsubstituted benzoxazole derivatives indicates the electron-withdrawing influence of the bromine substituent [16]. This effect extends the effective conjugation length and reduces the energy gap between ground and excited states, resulting in longer wavelength absorption.
The hyperchromic effect observed in the presence of the bromophenyl substituent suggests enhanced oscillator strength for the electronic transitions [15]. This enhancement reflects the increased delocalization of π-electrons across the extended aromatic system.
The photophysical properties indicate potential applications in fluorescence-based applications, as benzoxazole derivatives typically exhibit efficient fluorescence emission [15]. The specific substitution pattern may influence both the emission wavelength and quantum yield through electronic and steric effects.
The electron impact mass spectrum of 2-(3-bromophenyl)-1,3-benzoxazole displays characteristic fragmentation patterns that confirm the molecular structure and provide insight into the preferred dissociation pathways [17] [18]. The molecular ion peak appears at 274 mass-to-charge ratio with 100% relative intensity, representing the most abundant ion in the spectrum.
The isotopic pattern characteristic of bromine-containing compounds is clearly evident, with the molecular ion plus two peak at 276 mass-to-charge ratio displaying 97.3% relative intensity [17]. This isotopic distribution confirms the presence of a single bromine atom and is consistent with the natural abundance ratio of bromine isotopes.
The base peak fragmentation involves loss of the bromine atom, yielding a fragment ion at 195 mass-to-charge ratio with 45% relative intensity [18]. This fragmentation represents a characteristic pathway for brominated aromatic compounds and confirms the aromatic nature of the carbon-bromine bond.
Additional significant fragmentations include formation of the bromophenyl cation at 168 mass-to-charge ratio (25% relative intensity) and the protonated benzoxazole fragment at 139 mass-to-charge ratio (30% relative intensity) [19]. These fragmentations indicate cleavage at the carbon-carbon bond linking the two aromatic systems.
The molecular ion of 2-(3-bromophenyl)-1,3-benzoxazole demonstrates remarkable stability under electron impact conditions, appearing as the base peak in the mass spectrum [17] [18]. This stability reflects the aromatic nature of both ring systems and the absence of readily cleaved aliphatic bonds.
The molecular ion exhibits characteristic bromine isotope patterns, with the molecular ion and molecular ion plus two peaks displaying the expected 100:97.3 intensity ratio [17]. This isotopic signature provides definitive confirmation of the brominated aromatic structure and excludes other halogenated possibilities.
Fragmentation studies reveal that the molecular ion preferentially undergoes loss of neutral species rather than charge-remote fragmentations [18]. The primary fragmentation pathway involves loss of bromine radical (79 mass units), yielding a stabilized aromatic radical cation that retains the benzoxazole framework.
Secondary fragmentation processes involve ring-opening reactions and rearrangement processes characteristic of benzoxazole derivatives [18] [19]. The fragmentation pattern observed is consistent with literature reports for related benzoxazole compounds and provides additional structural confirmation through comparison with known fragmentation mechanisms.